molecular formula C5H7NO2 B13830442 Ethyl Cyanoacetate-2,3-13C2

Ethyl Cyanoacetate-2,3-13C2

Cat. No.: B13830442
M. Wt: 115.10 g/mol
InChI Key: ZIUSEGSNTOUIPT-CQDYUVAPSA-N
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Description

Ethyl Cyanoacetate-2,3-13C2 is a labeled compound where the carbon atoms at positions 2 and 3 are isotopically enriched with carbon-13. This compound is a derivative of ethyl cyanoacetate, which is an organic compound containing a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a starting material in various chemical syntheses due to its versatile functional groups and reactivity .

Preparation Methods

Ethyl Cyanoacetate-2,3-13C2 can be synthesized through several methods:

    Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.

    Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.

    Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.

Mechanism of Action

The mechanism of action of Ethyl Cyanoacetate-2,3-13C2 involves its reactive centers. The nitrile and ester groups, along with the acidic methylene site, allow it to participate in various chemical reactions. These reactions often involve nucleophilic attack on the carbonyl or nitrile carbon, leading to the formation of new bonds and functional groups . The molecular targets and pathways involved depend on the specific reaction and application.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

115.10 g/mol

IUPAC Name

ethyl 2-(azanylidyne(113C)methyl)acetate

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1

InChI Key

ZIUSEGSNTOUIPT-CQDYUVAPSA-N

Isomeric SMILES

CCOC(=O)[13CH2][13C]#N

Canonical SMILES

CCOC(=O)CC#N

Origin of Product

United States

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